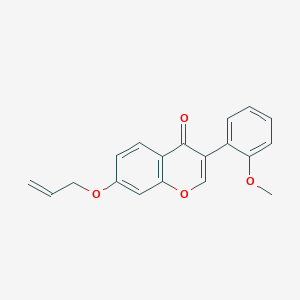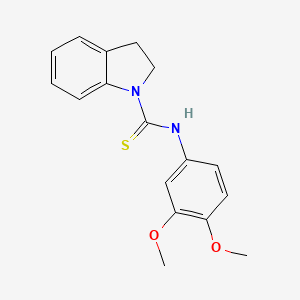![molecular formula C27H25NO5 B4793788 {2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone
説明
{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone is a synthetic compound that is commonly referred to as PDM-35. It is a member of the phenylmethyl ketone class of compounds and is known for its potential use in scientific research. PDM-35 has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
作用機序
The mechanism of action of PDM-35 involves its ability to selectively inhibit the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can enhance the activity of dopamine receptors. PDM-35 has been found to exhibit high selectivity for the dopamine transporter, making it a potentially useful tool for studying the role of dopamine in various physiological processes.
Biochemical and Physiological Effects:
PDM-35 has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to selectively inhibit the reuptake of dopamine, PDM-35 has also been found to inhibit the reuptake of serotonin and norepinephrine. This effect could be useful for studying the role of these neurotransmitters in various physiological processes. PDM-35 has also been found to exhibit moderate affinity for the sigma-1 receptor, which could be useful for studying the role of this receptor in various physiological processes.
実験室実験の利点と制限
One of the main advantages of PDM-35 is its selectivity for the dopamine transporter, which makes it a potentially useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of PDM-35 is its relatively low potency compared to other dopamine transporter inhibitors. This could limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving PDM-35. One area of research could involve the development of more potent derivatives of PDM-35 that could be used in experiments requiring higher levels of dopamine transporter inhibition. Another area of research could involve the use of PDM-35 in animal models of various neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of PDM-35 and its potential role in various physiological processes.
科学的研究の応用
PDM-35 has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves its potential use as a tool for studying the dopamine system in the brain. PDM-35 has been shown to selectively inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect could be useful for studying the role of dopamine in various physiological processes, such as reward and motivation.
特性
IUPAC Name |
[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-30-23-13-18-10-11-28-22(20(18)15-25(23)32-3)12-19-14-24(31-2)26(33-4)16-21(19)27(29)17-8-6-5-7-9-17/h5-11,13-16H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETBRSURMWWBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3C(=O)C4=CC=CC=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)
![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)
![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793774.png)

![3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793790.png)

![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)